2-[[[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid
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Overview
Description
S312 is a synthetic organic compound known for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway . Initially designed as an anti-inflammatory agent, S312 has shown efficacy in various models, including rheumatoid arthritis and viral infections .
Preparation Methods
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s purity and yield . Industrial production methods may include large-scale synthesis using automated reactors and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
S312 undergoes several types of chemical reactions, including:
Oxidation: S312 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: S312 can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens and nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
S312 has a wide range of scientific research applications:
Mechanism of Action
S312 exerts its effects by binding to the ubiquinone binding tunnel within the DHODH active site, thereby inhibiting the enzyme’s activity . This inhibition disrupts the pyrimidine biosynthesis pathway, leading to reduced pyrimidine levels and impaired viral replication . The molecular targets and pathways involved include the DHODH enzyme and the downstream effects on nucleotide synthesis .
Comparison with Similar Compounds
S312 is compared with other DHODH inhibitors such as teriflunomide and brequinar . While teriflunomide and brequinar also inhibit DHODH, S312 has shown higher potency and efficacy in various models . Similar compounds include:
Teriflunomide: An immunomodulatory drug used to treat multiple sclerosis.
Brequinar: An antiviral and anticancer agent.
S416: Another potent DHODH inhibitor with broad-spectrum antiviral effects.
S312’s uniqueness lies in its higher potency and broader range of applications compared to these similar compounds .
Properties
Molecular Formula |
C17H12ClN3O2S |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-[[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H12ClN3O2S/c18-14-8-4-3-7-13(14)15-10-24-17(20-15)21-19-9-11-5-1-2-6-12(11)16(22)23/h1-10H,(H,20,21)(H,22,23) |
InChI Key |
DDEIFUOYHWEWSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3Cl)C(=O)O |
Origin of Product |
United States |
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